molecular formula C6H11BrO B2366841 1-(2-Bromoethyl)cyclobutan-1-ol CAS No. 1909309-61-0

1-(2-Bromoethyl)cyclobutan-1-ol

Cat. No. B2366841
CAS RN: 1909309-61-0
M. Wt: 179.057
InChI Key: WSQXFIYFNWDJPH-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)cyclobutan-1-ol is a chemical compound with the molecular formula C6H11BrO . It has a molecular weight of 179.05 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11BrO/c7-5-4-6(8)2-1-3-6/h8H,1-5H2 . The Canonical SMILES representation is C1CC(C1)(CCBr)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.05 g/mol . It has a computed XLogP3-AA value of 1.4 , indicating its lipophilicity. It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The topological polar surface area is 20.2 Ų . The compound is a covalently-bonded unit .

Scientific Research Applications

Applications in Cycloaddition Reactions

1-(2-Bromoethyl)cyclobutan-1-ol, as a cyclobutane derivative, has relevance in cycloaddition reactions. Cycloaddition reactions are a critical part of synthetic chemistry, providing a route to complex molecular architectures. For instance, thermal [2+2] cycloaddition reactions have been studied to produce fluorene-9-spiro cyclobutane derivatives, which are important in synthesizing complex organic compounds (Toda, Motomura, & Oshima, 1974).

Photocycloaddition in Nucleotide Models

Cyclobutane derivatives, similar to this compound, find applications in the study of nucleotide models. Photocycloaddition reactions involving brominated uracil derivatives, such as 5-bromouracil, have been investigated in dinucleotide models. This research is significant in understanding DNA interactions and mutations (Skalski, Rapp, Suchowiak, & Golankiewicz, 2002).

Bioactive Cyclobutane-Containing Alkaloids

Research on cyclobutane-containing alkaloids, which are structurally similar to this compound, reveals their significant antimicrobial, antibacterial, and anticancer activities. These studies are critical in drug discovery and understanding natural product chemistry (Dembitsky, 2007).

Development of Small-Molecule Drug Candidates

Cyclobutanes, like this compound, are increasingly utilized in medicinal chemistry due to their unique structures and chemical properties. They contribute to drug candidates by enhancing metabolic stability, directing pharmacophore groups, and serving as aryl isosteres (van der Kolk, Janssen, Rutjes, & Blanco-Ania, 2022).

Synthesis and Industrial Applications

Improved synthesis methods for cyclobutane derivatives, akin to this compound, have been developed. These advancements are essential for industrial-scale production and applications in various chemical processes (Hui, 2003).

Safety and Hazards

The compound is classified as dangerous according to the GHS classification . It is harmful if swallowed (H302) and causes skin irritation (H315) .

properties

IUPAC Name

1-(2-bromoethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-4-6(8)2-1-3-6/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQXFIYFNWDJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909309-61-0
Record name 1-(2-bromoethyl)cyclobutan-1-ol
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